
Ethyl 3-(acetoxy)-3-butenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(acetoxy)-3-butenoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This compound is particularly interesting due to its unique structure, which includes an acetoxy group attached to a butenoate backbone. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(acetoxy)-3-butenoate can be synthesized through several methods. One common approach involves the esterification of 3-butenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the transesterification of ethyl acetate with 3-butenoic acid. This reaction can be catalyzed by a base such as sodium ethoxide or an acid such as p-toluenesulfonic acid. The reaction conditions usually involve heating the mixture to promote the exchange of ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes using fixed-bed reactors. The reactants, such as ethanol and 3-butenoic acid, are fed into the reactor, where they come into contact with a solid acid catalyst. The reaction mixture is then distilled to separate the desired ester from unreacted starting materials and by-products .
化学反应分析
Types of Reactions
Ethyl 3-(acetoxy)-3-butenoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce 3-butenoic acid and ethanol. This reaction can be catalyzed by acids or bases.
Reduction: The ester can be reduced to form the corresponding alcohol, ethyl 3-hydroxy-3-butenoate, using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base.
Major Products
Hydrolysis: 3-butenoic acid and ethanol.
Reduction: Ethyl 3-hydroxy-3-butenoate.
Substitution: Various amides depending on the nucleophile used.
科学研究应用
Ethyl 3-(acetoxy)-3-butenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of fragrances and flavors due to its pleasant aroma.
作用机制
The mechanism of action of ethyl 3-(acetoxy)-3-butenoate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The ester group can also be involved in transesterification reactions, leading to the formation of new esters with different properties .
相似化合物的比较
Ethyl 3-(acetoxy)-3-butenoate can be compared to other esters such as ethyl acetate and ethyl butanoate While all these compounds share the ester functional group, this compound is unique due to the presence of the acetoxy group attached to a butenoate backbone
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various industrial applications.
Ethyl butanoate: Known for its fruity aroma and used in flavorings and fragrances
属性
CAS 编号 |
27593-43-7 |
|---|---|
分子式 |
C8H12O4 |
分子量 |
172.18 g/mol |
IUPAC 名称 |
ethyl 3-acetyloxybut-3-enoate |
InChI |
InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h2,4-5H2,1,3H3 |
InChI 键 |
MSFQVKVROYFEJO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


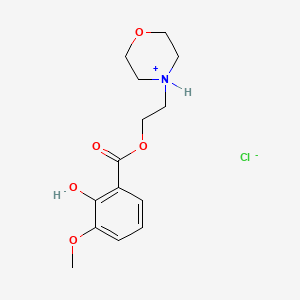
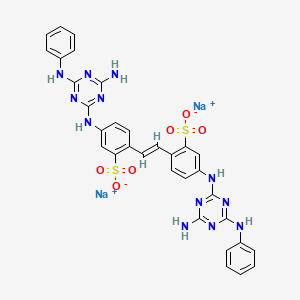
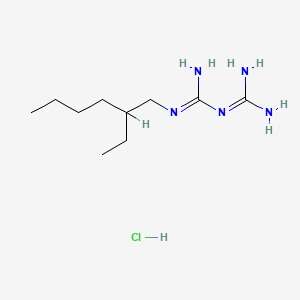
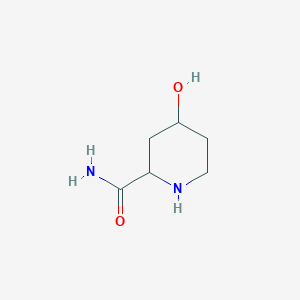
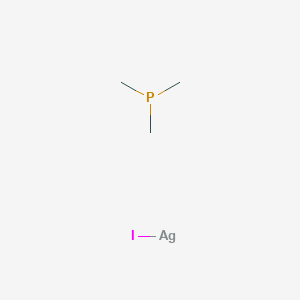
![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
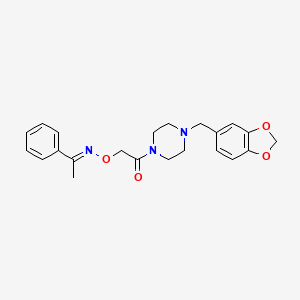
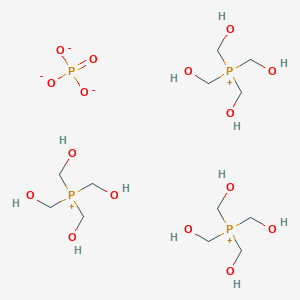
![(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate](/img/structure/B13743327.png)
![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)
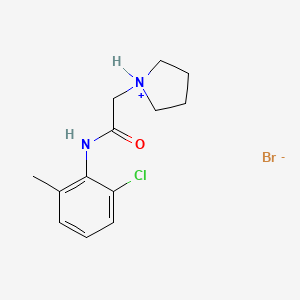

![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B13743361.png)

